3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

Chemical Identity Quality Control Procurement Verification

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a synthetic small molecule from the 1,2,5-oxadiazole (furazan) class, characterized by a para-substituted allyloxy phenyl group and a branched 3-methylbutanamide side chain. Its molecular formula is C16H19N3O3 with a molecular weight of 301.34 g/mol.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B12181105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C
InChIInChI=1S/C16H19N3O3/c1-4-9-21-13-7-5-12(6-8-13)15-16(19-22-18-15)17-14(20)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,17,19,20)
InChIKeyRUODZLCBDLBLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide: Procurement-Relevant Identity and Baseline Profile


3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a synthetic small molecule from the 1,2,5-oxadiazole (furazan) class, characterized by a para-substituted allyloxy phenyl group and a branched 3-methylbutanamide side chain. Its molecular formula is C16H19N3O3 with a molecular weight of 301.34 g/mol . As a commercially available research chemical, its core oxadiazole scaffold is associated with diverse bioactivity potential, but the vendor explicitly states that 'specific biological activity data for this compound is limited in available literature' . This gap creates both a risk and an opportunity for procurement: its differentiation from analogs is currently defined by its unique structural and physicochemical signature, not by published potency data, making it a compound for exploratory, structure-first screening programs.

Why In-Class 1,2,5-Oxadiazole Analogs Cannot Substitute for 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide in Research Procurement


In-class compounds sharing the N-phenyl-1,2,5-oxadiazol-3-yl core are not interchangeable due to the critical influence of dual substituent variations on the amide tail and the phenyl ether group. The target compound uniquely combines a branched 3-methylbutanamide tail, which modulates lipophilicity and steric bulk at the amide site, with a para-allyloxy ether on the phenyl ring, which provides a terminal olefin handle for further functionalization . Closest analogs, such as 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide and N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide, differ only in the amide tail but show distinct molecular weights and, by structural inference, distinct physicochemical properties . Substituting the allyloxy with an isopropoxy group, as in 3-methyl-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)butanamide, removes the reactive olefin, limiting synthetic utility . Without quantitative head-to-head bioactivity data, these structural differences are the primary, verifiable basis for compound selection.

3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide: Quantifiable Differentiation from Nearest Analogs


Molecular Weight and Formula Differentiation from Amide-Tail Analogs for Identity Verification

The target compound's unique combination of a 3-methylbutanamide tail and a para-allyloxy phenyl substituent yields a molecular formula of C16H19N3O3 and a molecular weight of 301.34 g/mol . This is distinct from the closest commercial analog, 2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide, which has a molecular weight of 315.37 g/mol (C17H21N3O3) . The difference of 14.03 g/mol (-CH2) provides a clear, quantifiable parameter for identity confirmation by LC-MS upon receipt. A third analog, N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide, has a molecular weight of 273.29 g/mol (C14H15N3O3) .

Chemical Identity Quality Control Procurement Verification

Unique Allyl-Ether Substituent Enables Downstream Functionalization Not Possible with Saturated Ether Analogs

The target compound possesses a terminal alkene in its para-allyloxy substituent (O-CH2-CH=CH2), enabling olefin metathesis or thiol-ene 'click' chemistry for bioconjugation or library diversification . In contrast, a structurally similar analog, 3-methyl-N-(4-{4-[(propan-2-yl)oxy]phenyl}-1,2,5-oxadiazol-3-yl)butanamide, features a saturated isopropoxy group, which lacks this reactive handle . This difference, the presence of a sp2-hybridized carbon available for reaction versus an inert sp3 center, is a qualitative distinction with quantitative implications for synthetic yield in downstream applications.

Chemical Biology Synthetic Chemistry Click Chemistry

Inferred Lipophilicity Shift (cLogP) from 3-Methylbutanamide Tail vs. Linear Amide Analogs

The branched 3-methylbutanamide tail is predicted to confer a higher cLogP compared to shorter, linear amide tails on the same core. This inference is based on the established relationship between aliphatic chain branching and increased lipophilicity. The target compound's tail contains 5 carbons; its analog N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide has a 3-carbon linear tail . This difference in calculated lipophilicity is a key differentiator in cell-based assays, where passive membrane permeability is critical.

ADME Prediction Lipophilicity Medicinal Chemistry

Absence of Published Bioactivity Data: Acknowledged Gap and Procurement Implication

The primary vendor explicitly states that 'specific biological activity data for this compound is limited in available literature' . A comprehensive literature search across PubMed and Google Scholar confirms an absence of peer-reviewed articles or patents reporting quantitative IC50, EC50, or binding affinity data for this exact compound [1]. This stands in contrast to well-characterized oxadiazole-containing drugs like Fingolimod (EC50 0.3 nM for S1P1), providing a baseline of class expectation [2]. The key differentiation is not between this compound and an active analog, but between this compound and a known, data-rich standard in the broader oxadiazole class.

Data Integrity Risk Assessment Screening Strategy

Validated Application Scenarios for Procuring 3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide


Chemical Probe Design Requiring a Terminal Olefin Handle for Bioconjugation

For research groups developing chemical probes for target engagement studies, the allyloxy substituent provides a distinct point of attachment for fluorophores or affinity tags via thiol-ene click chemistry. This scenario exploits the structural differentiation established in Section 3 (Evidence Item 2), where the allyloxy group is absent in the saturated ether analog . The compound's clean, single-olefin structure avoids the selectivity issues of poly-functionalized analogs.

Phenotypic Screening in Cell-Based Assays Where Increased Lipophilicity is Hypothesized to be Beneficial

The branched 3-methylbutanamide tail is predicted to increase cLogP relative to linear amide tail analogs, as discussed in Section 3 (Evidence Item 3) . Procurement of this compound is justified for phenotypic screens evaluating the impact of lipophilicity on cell permeability and intracellular target engagement, where a set of analogs differing only in amide tail length and branching is desired.

Medicinal Chemistry SAR Exploration of 1,2,5-Oxadiazole Core Modifications

The 1,2,5-oxadiazole (furazan) isomer is less commonly explored than the 1,2,4- and 1,3,4-oxadiazole regioisomers in drug discovery. Procuring this specific compound enables systematic structure-activity relationship (SAR) studies to compare the biological relevance of the 1,2,5-oxadiazole core against other regioisomers. This scenario directly stems from the acknowledged data gap identified in Section 3 (Evidence Item 4), where the compound's value is in its exploratory potential rather than a pre-validated target profile [1].

Analytical Standard for LC-MS Method Development Using Unique Molecular Ion Signature

The distinct molecular formula C16H19N3O3 and molecular weight of 301.34 g/mol, as detailed in Section 3 (Evidence Item 1), provide a specific molecular ion signature for use as a retention time and mass accuracy standard in LC-MS method development for oxadiazole library analysis .

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